molecular formula C16H16N2O2 B13723305 6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13723305
M. Wt: 268.31 g/mol
InChI Key: XEKIMYRBAISDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzyloxy group at the 6-position and an ethyl group at the 1-position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with benzoic acid derivatives under acidic conditions. One common method includes the use of polyphosphoric acid (PPA) as a dehydrating agent to facilitate the cyclization process . The reaction is carried out at elevated temperatures (180-200°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Phenylbenzimidazole: A derivative with enhanced antimicrobial properties.

    N-(Benzo[d]thiazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamide: A compound with significant anticancer activity.

Uniqueness

6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the benzyloxy and ethyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-ethyl-5-phenylmethoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C16H16N2O2/c1-2-18-15-10-13(8-9-14(15)17-16(18)19)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,19)

InChI Key

XEKIMYRBAISDFK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.